molecular formula C9H14F2N4O2 B2923044 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide CAS No. 2101199-35-1

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2923044
CAS No.: 2101199-35-1
M. Wt: 248.234
InChI Key: ZYLVPYYTFROIMT-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H14F2N4O2. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functional group modifications to introduce the difluoroethyl and methoxyethyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

  • 4-Amino-1-(2,2-difluoroethyl)-N-(propyl)-1H-pyrazole-3-carboxamide

  • 4-Amino-1-(2,2-difluoroethyl)-N-(butyl)-1H-pyrazole-3-carboxamide

Uniqueness: 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide stands out due to its specific structural features, such as the presence of the methoxyethyl group, which can influence its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O2/c1-17-3-2-13-9(16)8-6(12)4-15(14-8)5-7(10)11/h4,7H,2-3,5,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVPYYTFROIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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